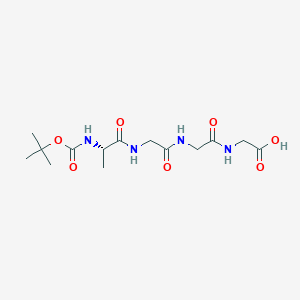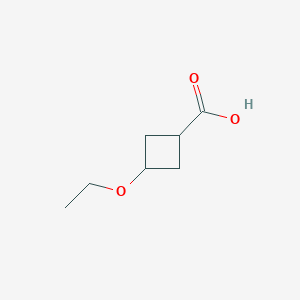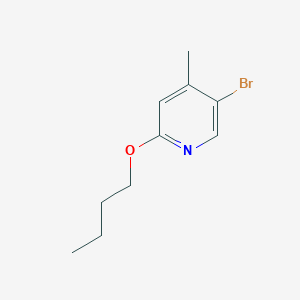
5-Bromo-2-butoxy-4-methylpyridine
Descripción general
Descripción
5-Bromo-2-butoxy-4-methylpyridine: is an organic compound with the molecular formula C10H14BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a butoxy group at the 2nd position, and a methyl group at the 4th position on the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-4-methylpyridine typically involves the bromination of 2-butoxy-4-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-butoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Aryl or Vinyl Substituted Pyridines: Formed via Suzuki-Miyaura coupling.
Aldehydes or Carboxylic Acids: Formed via oxidation of the butoxy group.
Piperidine Derivatives: Formed via reduction of the pyridine ring.
Aplicaciones Científicas De Investigación
5-Bromo-2-butoxy-4-methylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-butoxy-4-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents and catalysts. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
2-Bromo-5-methylpyridine: Similar structure but lacks the butoxy group, leading to different reactivity and applications.
5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a butoxy group, affecting its chemical properties and uses.
4-Bromo-2-methylpyridine: Lacks the butoxy group and has different substitution patterns, resulting in distinct chemical behavior.
Uniqueness: 5-Bromo-2-butoxy-4-methylpyridine is unique due to the presence of both the butoxy and bromine substituents, which confer specific reactivity and make it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
5-bromo-2-butoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZIESUSUAKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)
![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
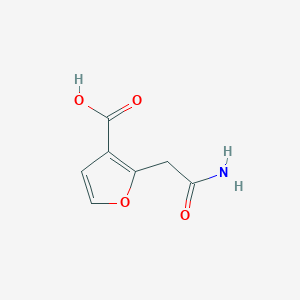
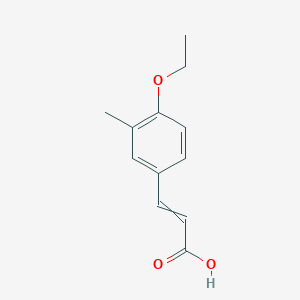
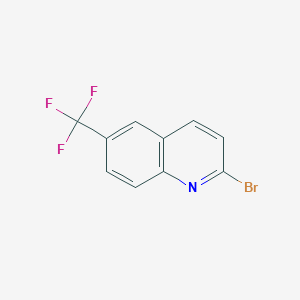
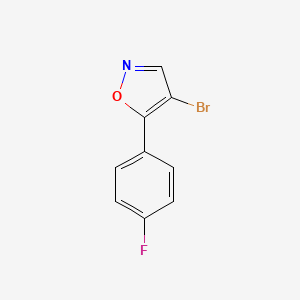
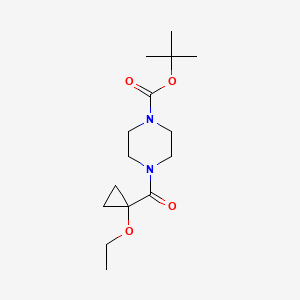
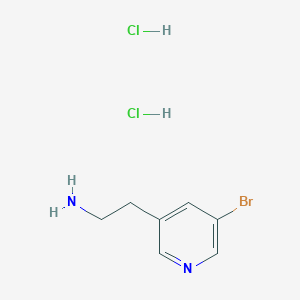
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)
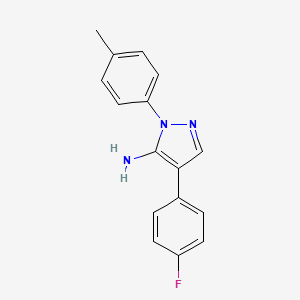
![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)
